4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole is a synthetic organic compound characterized by the presence of dichloro and nitrophenyl groups attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2-nitrobenzaldehyde with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The dichloro groups can participate in electrophilic aromatic substitution reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
4,4-Dichloro-3,5-diphenyl-1H-1,3-bipyrazole: Similar in structure but with different substituents on the pyrrole ring.
Diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate: Contains a nitrophenyl group but differs in the core structure.
Uniqueness: 4,4-Dichloro-3-(2-nitrophenyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both dichloro and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
92506-57-5 |
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Molecular Formula |
C10H8Cl2N2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
4,4-dichloro-3-(2-nitrophenyl)-2,3-dihydropyrrole |
InChI |
InChI=1S/C10H8Cl2N2O2/c11-10(12)6-13-5-8(10)7-3-1-2-4-9(7)14(15)16/h1-4,6,8H,5H2 |
InChI Key |
GSAHTYYTIPNDEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C=N1)(Cl)Cl)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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